molecular formula C4H8N12O6 B14138436 Methanediamine, N-(azidomethyl)-N'-(((azidomethyl)nitroamino)methyl)-N,N'-dinitro- CAS No. 62209-57-8

Methanediamine, N-(azidomethyl)-N'-(((azidomethyl)nitroamino)methyl)-N,N'-dinitro-

Cat. No.: B14138436
CAS No.: 62209-57-8
M. Wt: 320.18 g/mol
InChI Key: WPRIDFBSTRCALS-UHFFFAOYSA-N
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Description

Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is a complex organic compound characterized by the presence of multiple azido and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- typically involves multi-step organic reactions. The process begins with the preparation of the azidomethyl intermediates, which are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature, pH, and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols are in place due to the presence of azido groups, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under specific conditions.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the development of energetic materials and explosives due to its high nitrogen content.

Mechanism of Action

The mechanism of action of Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- involves its ability to undergo various chemical reactions due to the presence of reactive azido and nitro groups. These functional groups can interact with molecular targets, leading to the formation of new chemical bonds and the release of energy in the case of energetic materials.

Comparison with Similar Compounds

  • Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)amino)methyl)-N,N’-dinitro-
  • Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-trinitro-

Uniqueness: Methanediamine, N-(azidomethyl)-N’-(((azidomethyl)nitroamino)methyl)-N,N’-dinitro- is unique due to its specific combination of azido and nitro groups, which confer distinct reactivity and potential applications compared to other similar compounds. The presence of both azido and nitro groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

62209-57-8

Molecular Formula

C4H8N12O6

Molecular Weight

320.18 g/mol

IUPAC Name

N,N-bis[[azidomethyl(nitro)amino]methyl]nitramide

InChI

InChI=1S/C4H8N12O6/c5-9-7-1-11(14(17)18)3-13(16(21)22)4-12(15(19)20)2-8-10-6/h1-4H2

InChI Key

WPRIDFBSTRCALS-UHFFFAOYSA-N

Canonical SMILES

C(N=[N+]=[N-])N(CN(CN(CN=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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